Difluoroiodomethane: A Comprehensive Technical Guide for Researchers
Difluoroiodomethane: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical properties, structure, synthesis, and reactivity of difluoroiodomethane (CHF₂I), a versatile reagent in modern organic synthesis and drug development.
Difluoroiodomethane, a halogenated methane, has emerged as a significant building block in medicinal chemistry and materials science. Its unique structural features, combining the high electronegativity of fluorine with the reactivity of the carbon-iodine bond, make it a valuable reagent for the introduction of the difluoromethyl group (CF₂H) into organic molecules. This functional group is of particular interest in drug design as it can modulate a compound's lipophilicity, metabolic stability, and binding affinity. This guide provides a detailed overview of the fundamental chemical properties, structure, and synthetic applications of difluoroiodomethane.
Core Chemical and Physical Properties
Difluoroiodomethane is a colorless liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | CHF₂I | [1][3] |
| Molecular Weight | 177.920 g/mol | [1][3] |
| Appearance | Colorless clear liquid | [1][2] |
| Density | 2.4 g/mL | [1] |
| Melting Point | -122.0 °C | [1][4] |
| Boiling Point | 21.6 °C | [1][4] |
| Solubility | Soluble in most organic solvents | [5] |
Molecular Structure and Spectroscopic Data
The molecular structure of difluoroiodomethane consists of a central carbon atom bonded to one hydrogen, two fluorine atoms, and one iodine atom in a tetrahedral geometry.[1] The distinct electronic environment of the nuclei provides characteristic spectroscopic signatures.
Spectroscopic Analysis:
-
¹H NMR: The proton spectrum shows a triplet due to coupling with the two adjacent fluorine atoms. In deuteroacetone, the chemical shift is observed at δ 8.16 ppm with a coupling constant (J) of 56.2 Hz.[5] In deuterated chloroform, a triplet is reported at δ 6.57 ppm with a J value of 57 Hz.[6]
-
¹⁹F NMR: The fluorine spectrum displays a doublet due to coupling with the single proton. In a CFCl₃ reference, the chemical shift is -68 ppm with a coupling constant of 56 Hz.[5]
-
Infrared (IR) Spectroscopy: The vapor phase IR spectrum provides information about the vibrational modes of the molecule's bonds.[3]
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) data is available for the characterization of difluoroiodomethane.[3]
Figure 1: Ball-and-stick model of the difluoroiodomethane molecule.
Synthesis and Experimental Protocols
Several synthetic routes to difluoroiodomethane have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Halogen Exchange from Iodoform (B1672029)
A classical method involves the reaction of iodoform (CHI₃) with a fluorinating agent.
Reaction: CHI₃ + Hg₂F₂ → CHF₂I + Hg₂I₂↓[1]
Experimental Protocol: This reaction is typically carried out by heating iodoform with mercury(I) fluoride. The insoluble mercury(I) iodide precipitates, driving the reaction forward.
Finkelstein Reaction
The Finkelstein reaction provides an alternative route from other dihalomethanes.[7]
Reaction: CHBr₂F₂ or CHCl₂F₂ + NaI → CHF₂I + NaBr↓ or NaCl↓[7]
Experimental Protocol: Difluorobromomethane or difluorochloromethane is treated with sodium iodide in a suitable solvent such as acetone. The precipitation of the less soluble sodium bromide or chloride drives the equilibrium towards the formation of difluoroiodomethane.[7]
From Difluorocarbene Precursors
Difluoroiodomethane can be synthesized in high yields from various difluorocarbene precursors.[8]
Reaction: FSO₂CF₂CO₂H + KI → CHF₂I[8]
Experimental Protocol: The reaction of difluorocarbene precursors like FSO₂CF₂CO₂H, FSO₂CF₂COF, or FSO₂CF₂CO₂Me with potassium iodide affords difluoroiodomethane in high yields.[8]
Figure 2: Synthetic pathways to difluoroiodomethane.
Reactivity and Applications in Drug Development
Difluoroiodomethane is a key reagent for introducing the difluoromethyl group into organic molecules, a strategy often employed in drug development to enhance pharmacological properties.[7]
Difluoromethylation Reactions
Difluoroiodomethane serves as an excellent source of the difluoromethyl radical or its synthetic equivalents.
Reaction with Alkenes and Alkynes: In the presence of a radical initiator such as sodium dithionite (B78146) (Na₂S₂O₄), difluoroiodomethane readily adds across double and triple bonds to yield difluoromethylated products.[7][8]
Experimental Protocol: A mixture of the alkene or alkyne, difluoroiodomethane, and sodium dithionite in a suitable solvent system is stirred, often at room temperature or with gentle heating, to afford the corresponding difluoromethylated adduct.[8]
Cross-Coupling Reactions
The carbon-iodine bond in difluoroiodomethane is susceptible to cleavage and participation in transition metal-catalyzed cross-coupling reactions.
Negishi Coupling: Palladium-catalyzed cross-coupling of difluoroiodomethane with arylzinc reagents (Negishi reaction) provides a direct method for the synthesis of difluoromethylated aromatic compounds.[7]
Experimental Protocol: To a solution of an arylzinc reagent, a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand are added, followed by the addition of difluoroiodomethane. The reaction mixture is typically stirred at an elevated temperature to yield the desired difluoromethylated arene.[2]
Generation of Difluorocarbene
Under certain conditions, difluoroiodomethane can act as a precursor to the highly reactive difluorocarbene (:CF₂) intermediate, which can then undergo cycloadditions and other characteristic reactions.[7]
Figure 3: Key reaction pathways involving difluoroiodomethane.
Safety and Handling
Difluoroiodomethane is a flammable liquid and vapor.[1][9] It is harmful if inhaled and can cause skin and eye irritation.[1][10] It may also cause damage to organs through prolonged or repeated exposure.[2][6] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[10] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[6][9]
References
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- 2. Difluoroiodomethane | 1493-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Difluoro(iodo)methane | CHF2I | CID 2775155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIFLUOROIODOMETHANE | 1493-03-4 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Difluoroiodomethane | 1493-03-4 | TCI AMERICA [tcichemicals.com]
- 7. Buy Difluoroiodomethane | 1493-03-4 [smolecule.com]
- 8. Difluoroiodomethane: practical synthesis and reaction with alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
